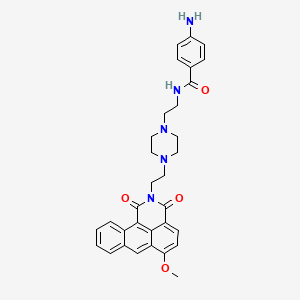
Azonafide-PEABA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azonafide-PEABA is a cytotoxic agent used primarily in scientific research. It is known for its potential anti-tumor properties and is structurally related to naphthalimides, which are compounds that bind to DNA by intercalation . This compound has shown enhanced activity against various cancer models, especially leukemias, breast cancer, and melanoma .
Métodos De Preparación
The synthesis of Azonafide-PEABA involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of the azonafide ring, which is essential for its anti-tumor activity .
Análisis De Reacciones Químicas
Azonafide-PEABA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Azonafide-PEABA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of naphthalimide derivatives.
Biology: It is used to study the biological effects of cytotoxic agents on cancer cells.
Industry: It is used in the development of new anti-cancer drugs and other therapeutic agents.
Mecanismo De Acción
Azonafide-PEABA exerts its effects by binding to DNA through intercalation, which disrupts the normal function of the DNA and leads to cell death . The compound also poisons topoisomerase II, an enzyme that is essential for DNA replication and repair . This dual mechanism of action makes this compound a potent cytotoxic agent.
Comparación Con Compuestos Similares
Azonafide-PEABA is structurally related to other naphthalimide derivatives, such as amonafide and other azonafide derivatives . These compounds share similar mechanisms of action and anti-tumor properties, but this compound has shown enhanced activity against certain cancer models and is not affected by the multi-drug resistance phenomenon . Other similar compounds include:
Amonafide: A naphthalimide that binds to DNA and poisons topoisomerase II.
Thiourea derivatives: These compounds have shown potent cytotoxic activity and are being investigated for their anti-cancer properties.
This compound stands out due to its enhanced activity and reduced susceptibility to multi-drug resistance, making it a promising candidate for further research and development in the field of anti-cancer therapeutics .
Propiedades
Fórmula molecular |
C32H33N5O4 |
|---|---|
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
4-amino-N-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38) |
Clave InChI |
HKWSBFJHMXFGKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


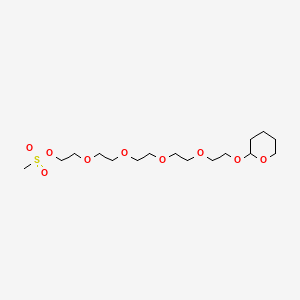

![2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester](/img/structure/B11931198.png)
![(Z)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11931200.png)
![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
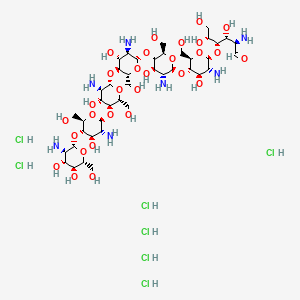
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
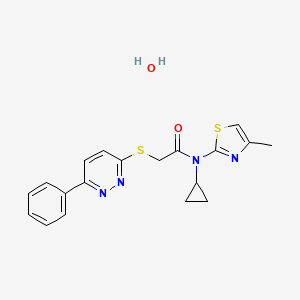
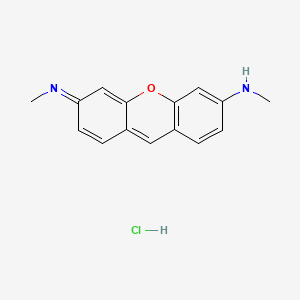
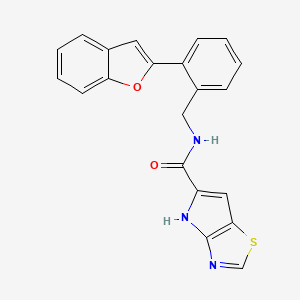
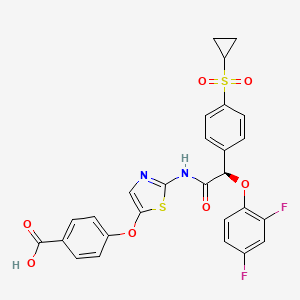
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
